molecular formula C15H24N6O3 B4514737 ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B4514737
M. Wt: 336.39 g/mol
InChI Key: XZTABKCAJAONCN-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate is a synthetic compound that features a complex structure incorporating a tetrazole ring, a cyclohexyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cycloaddition reaction.

    Piperazine Moiety Addition: The piperazine ring is incorporated through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have pharmacological activity, making it a candidate for drug development.

    Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a building block in material science.

Mechanism of Action

The mechanism of action of ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes or receptors in a similar manner. The cyclohexyl and piperazine groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: This compound has a similar ester and imidazole structure but lacks the tetrazole ring.

    4-{1-[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]-2-methylpropyl}morpholine: This compound features a tetrazole ring and a morpholine moiety, similar to the piperazine group in the target compound.

Uniqueness

Ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate is unique due to its combination of a tetrazole ring, cyclohexyl group, and piperazine moiety

Properties

IUPAC Name

ethyl 4-[1-(tetrazol-1-yl)cyclohexanecarbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O3/c1-2-24-14(23)20-10-8-19(9-11-20)13(22)15(6-4-3-5-7-15)21-12-16-17-18-21/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTABKCAJAONCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate
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ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate
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ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate
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ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate
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ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate
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ethyl 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine-1-carboxylate

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